(Z)-3-(1H-indol-3-yl)-2-(5-(3-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile
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Overview
Description
(Z)-3-(1H-indol-3-yl)-2-(5-(3-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile is a complex organic compound that features a combination of indole, thiazolidine, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1H-indol-3-yl)-2-(5-(3-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a thiazolidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(1H-indol-3-yl)-2-(5-(3-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(1H-indol-3-yl)-2-(5-(3-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(1H-indol-3-yl)-2-(5-(3-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(1H-indol-3-yl)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile
- (Z)-3-(1H-indol-3-yl)-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile
Uniqueness
The uniqueness of (Z)-3-(1H-indol-3-yl)-2-(5-(3-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from similar compounds.
Properties
IUPAC Name |
(2Z)-3-(1H-indol-3-yl)-2-[5-[(3-methylphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O2S/c1-18-8-7-9-19(14-18)15-25-27(33)31(20-10-3-2-4-11-20)28(34-25)22(16-29)26(32)23-17-30-24-13-6-5-12-21(23)24/h2-14,17,25,30H,15H2,1H3/b28-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKLLKZHXSSATN-SLMZUGIISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)N(C(=C(C#N)C(=O)C3=CNC4=CC=CC=C43)S2)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)C3=CNC4=CC=CC=C43)/S2)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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